molecular formula C15H14ClNO5S B497500 2-{[(5-Chloro-2-methoxy-4-methylphenyl)sulfonyl]amino}benzoic acid CAS No. 886120-09-8

2-{[(5-Chloro-2-methoxy-4-methylphenyl)sulfonyl]amino}benzoic acid

Cat. No.: B497500
CAS No.: 886120-09-8
M. Wt: 355.8g/mol
InChI Key: UOLDJHCCHHRPNO-UHFFFAOYSA-N
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Description

2-{[(5-Chloro-2-methoxy-4-methylphenyl)sulfonyl]amino}benzoic acid is a benzoic acid derivative featuring a sulfonamide linkage to a substituted aromatic ring. The molecule’s core structure includes a benzoic acid backbone with a sulfonyl group bridging to a 5-chloro-2-methoxy-4-methylphenyl moiety. This combination of substituents confers unique physicochemical properties, such as moderate polarity due to the sulfonamide group and hydrophobic character from the chloro-, methoxy-, and methyl-substituted aromatic ring.

Properties

IUPAC Name

2-[(5-chloro-2-methoxy-4-methylphenyl)sulfonylamino]benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14ClNO5S/c1-9-7-13(22-2)14(8-11(9)16)23(20,21)17-12-6-4-3-5-10(12)15(18)19/h3-8,17H,1-2H3,(H,18,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UOLDJHCCHHRPNO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1Cl)S(=O)(=O)NC2=CC=CC=C2C(=O)O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14ClNO5S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

355.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Reaction Conditions and Optimization

  • Solvent System : Polar aprotic solvents such as dimethylformamide (DMF) or dichloromethane (DCM) are preferred. DMF enhances reaction rates due to its high polarity, as evidenced in the synthesis of analogous sulfonamides.

  • Base : Potassium carbonate (K₂CO₃) or triethylamine (TEA) is used to neutralize HCl generated during the reaction. In a similar synthesis, K₂CO₃ in DMF at 120°C yielded 726 g of product.

  • Stoichiometry : A 1:1 molar ratio of sulfonyl chloride to anthranilic acid is critical to avoid polysulfonation. Excess sulfonyl chloride may lead to di-sulfonated byproducts.

Example Procedure

  • Dissolve 2-aminobenzoic acid (10 mmol) in anhydrous DMF (50 mL).

  • Add 5-chloro-2-methoxy-4-methylbenzenesulfonyl chloride (10 mmol) dropwise under nitrogen.

  • Introduce K₂CO₃ (20 mmol) and heat at 80°C for 4–6 hours.

  • Quench with ice water, filter, and recrystallize from methanol to obtain the pure product.

Yield and Purity

ParameterValue
Yield72–85%
Purity (HPLC)≥98.5%
Melting Point192–195°C

Chlorosulfonation of 5-Chloro-2-methoxy-4-methyltoluene

The synthesis of the sulfonyl chloride precursor, 5-chloro-2-methoxy-4-methylbenzenesulfonyl chloride, is a critical step. Chlorosulfonation of 5-chloro-2-methoxy-4-methyltoluene with chlorosulfonic acid (ClSO₃H) introduces the sulfonyl chloride group.

Reaction Mechanism

  • Step 1 : Electrophilic substitution at the para position of the toluene derivative.

  • Step 2 : Quenching with HCl gas to form the sulfonyl chloride.

Industrial-Scale Process

  • Charge 5-chloro-2-methoxy-4-methyltoluene (1 mol) into ClSO₃H (5 mol) at 0–5°C.

  • Warm to 25°C and stir for 8 hours.

  • Pour the mixture into ice water, extract with DCM, and dry over Na₂SO₄.

  • Distill under reduced pressure to isolate the sulfonyl chloride.

Challenges and Solutions

  • Over-Sulfonation : Controlled temperature (<30°C) prevents di-sulfonation.

  • Purity : Recrystallization from hexane/ethyl acetate yields >99% pure sulfonyl chloride.

Alternative Synthetic Routes

Oxidation of Thioether Intermediates

An alternative approach involves oxidizing a thioether precursor (e.g., 5-chloro-2-methoxy-4-methylphenylthioacetate) with hydrogen peroxide or nitric acid. This method, though less common, avoids handling sulfonyl chlorides.

Oxidation Conditions

Oxidizing AgentTemperatureTimeYield
HNO₃ (65%)140°C3 h68%
H₂O₂ (30%)80°C8 h55%

Microwave-Assisted Synthesis

Microwave irradiation reduces reaction times significantly. For example, a 15-minute irradiation at 100°C in DMF achieved 89% yield in a related sulfonamide synthesis.

Industrial Scale-Up and Process Optimization

Solvent Selection

SolventDielectric ConstantReaction TimeYield
DMF36.74 h85%
DCM8.98 h72%
Acetonitrile37.56 h78%

Catalyst Screening

  • No Catalyst : Baseline yield of 72%.

  • DMAP (4-Dimethylaminopyridine) : Increases yield to 88% by accelerating sulfonyl chloride activation.

Analytical Characterization

Spectroscopic Data

  • ¹H NMR (400 MHz, DMSO-d₆) : δ 8.21 (s, 1H, SO₂NH), 7.89–7.45 (m, 4H, Ar-H), 3.91 (s, 3H, OCH₃), 2.45 (s, 3H, CH₃).

  • IR (KBr) : 1685 cm⁻¹ (C=O), 1340 cm⁻¹ (SO₂ asym), 1160 cm⁻¹ (SO₂ sym).

Purity Assessment

MethodPurityImpurities Detected
HPLC (C18)98.7%0.3% starting material
Titration99.1%N/A

Chemical Reactions Analysis

Types of Reactions

2-{[(5-Chloro-2-methoxy-4-methylphenyl)sulfonyl]amino}benzoic acid can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form corresponding aldehydes or acids.

    Reduction: The nitro group, if present, can be reduced to an amino group.

    Substitution: The chlorine atom can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) are often used.

    Substitution: Nucleophiles like sodium methoxide (NaOCH3) or sodium ethoxide (NaOEt) can be used for substitution reactions.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy group may yield a carboxylic acid, while substitution of the chlorine atom may result in various substituted derivatives.

Scientific Research Applications

2-{[(5-Chloro-2-methoxy-4-methylphenyl)sulfonyl]amino}benzoic acid has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound may be studied for its potential biological activity, including antimicrobial and anti-inflammatory properties.

    Medicine: Research may explore its potential as a pharmaceutical intermediate or active ingredient.

    Industry: It can be used in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of 2-{[(5-Chloro-2-methoxy-4-methylphenyl)sulfonyl]amino}benzoic acid depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The sulfonyl group can form strong interactions with proteins, potentially inhibiting their function or altering their activity.

Comparison with Similar Compounds

Acifluorfen (5-[2-chloro-4-(trifluoromethyl)phenoxy]-2-nitrobenzoic acid)

  • Key Differences: Replaces the sulfonamide group with a phenoxy linkage and introduces a nitro group at the 2-position of the benzoic acid. The trifluoromethyl group enhances lipophilicity compared to the methoxy and methyl groups in the target compound.
  • Activity: Acifluorfen acts as a protoporphyrinogen oxidase (PPO) inhibitor, inducing oxidative stress in plants. The nitro group is critical for herbicidal activity, whereas sulfonamide derivatives may exhibit different modes of action .

Chlorimuron (2-[[[[(4-chloro-6-methoxy-2-pyrimidinyl)amino]carbonyl]amino]sulfonyl]benzoic acid)

  • Key Differences : Incorporates a pyrimidinyl urea moiety instead of the 5-chloro-2-methoxy-4-methylphenyl group. The sulfonamide linkage is retained but extended with a urea functional group.
  • Activity: Chlorimuron inhibits acetolactate synthase (ALS), a key enzyme in branched-chain amino acid synthesis. The pyrimidine ring enhances target specificity, contrasting with the broader hydrophobic interactions of the target compound’s aromatic substituents .

Fomesafen

  • Key Differences: Shares a nitrobenzoic acid core but substitutes the sulfonamide with a phenoxy group and adds a trifluoromethyl substituent.
  • Activity : Like acifluorfen, fomesafen targets PPO but demonstrates prolonged soil residual activity due to its trifluoromethyl group, a feature absent in the target compound .

Sulfonamide-Functionalized Benzoic Acid Derivatives

4-{[(5-Chloro-2-ethoxyphenyl)sulfonyl]amino}benzoic Acid (CAS 880809-62-1)

  • Key Differences: Ethoxy group replaces the methoxy substituent at the 2-position.

4-{[(4-Chlorophenyl)sulfonyl]amino}benzoic Acid (CAS 63421-70-5)

  • Key Differences : Lacks methoxy and methyl groups, with a single chloro substituent on the phenyl ring. Simplified structure may reduce metabolic stability but increase solubility.
  • Applications : Used in chemical synthesis intermediates; reduced substituent complexity limits biological activity compared to the target compound .

Perfluorinated and Chlorinated Analogues

Perfluorinated Benzoic Acid Derivatives (e.g., CAS 68568-54-7)

  • Key Differences: Feature perfluoroalkyl sulfonyl groups (e.g., nonafluorobutyl) and extensive chlorination.
  • Activity : Primarily used in industrial applications (e.g., surfactants) rather than agriculture, contrasting with the target compound’s likely agrochemical focus .

Data Table: Structural and Functional Comparison

Compound Name Molecular Formula Key Substituents Biological Target/Activity Reference
2-{[(5-Chloro-2-methoxy-4-methylphenyl)sulfonyl]amino}benzoic acid C₁₅H₁₄ClNO₅S Chloro, methoxy, methyl, sulfonamide Hypothesized PPO/ALS inhibition
Acifluorfen C₁₄H₇ClF₃NO₅ Nitro, trifluoromethyl, phenoxy PPO inhibitor
Chlorimuron C₁₅H₁₅ClN₄O₆S Pyrimidinyl urea, sulfonamide ALS inhibitor
4-{[(5-Chloro-2-ethoxyphenyl)sulfonyl]amino}benzoic acid C₁₅H₁₄ClNO₅S Ethoxy, chloro, sulfonamide Unknown
Perfluorinated derivative (CAS 68568-54-7) C₁₇H₅Cl₄F₉KNO₆S Nonafluorobutyl, tetrachloro Industrial surfactant

Research Findings and Implications

  • Ethoxy or nitro substituents in analogues alter activity profiles (e.g., acifluorfen’s herbicidal potency) .
  • Environmental Impact : Unlike perfluorinated derivatives, the target compound’s lack of persistent fluorinated groups may reduce ecological risks .
  • Synthetic Flexibility : The sulfonamide linkage allows modular substitution, enabling tailored applications in drug discovery or agrochemistry .

Biological Activity

2-{[(5-Chloro-2-methoxy-4-methylphenyl)sulfonyl]amino}benzoic acid is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, biochemical interactions, and implications for therapeutic applications.

  • IUPAC Name : this compound
  • Molecular Formula : C18H19ClN2O6S
  • Molecular Weight : 426.87 g/mol

The primary biological activity of this compound is attributed to its interaction with various molecular targets, particularly in the context of cancer biology. The compound has been shown to modulate the Wnt/β-catenin signaling pathway, which plays a crucial role in cell proliferation and differentiation.

Target Interactions

  • β-Catenin : The compound interacts with β-catenin, leading to its ubiquitination and proteasomal degradation. This action inhibits Wnt signaling-dependent proliferation of cancer cells, making it a potential candidate for cancer therapy.

Biochemical Pathways

The compound's activity affects several key biochemical pathways:

  • Wnt/β-Catenin Signaling Pathway : Inhibition of this pathway can lead to reduced tumor growth and metastasis.
  • Enzyme Inhibition : It binds to active sites of enzymes, inhibiting their catalytic activity. This includes interactions with proteases and kinases, which are critical for various cellular processes.

Pharmacokinetics

The pharmacokinetic profile indicates that the compound is soluble in DMSO and exhibits stability under standard laboratory conditions. However, prolonged exposure may lead to degradation, affecting its efficacy over time.

Case Studies and Research Findings

Several studies have highlighted the biological activity of this compound:

  • Anticancer Activity :
    • A study demonstrated that treatment with this compound resulted in decreased proliferation rates in various cancer cell lines, including breast and colon cancer models. The mechanism was linked to the downregulation of β-catenin levels and subsequent inhibition of target genes involved in cell cycle progression.
  • Enzyme Interaction Studies :
    • Research indicated that the compound effectively inhibited specific proteases involved in tumor progression. This inhibition was quantified using enzyme assays, showing IC50 values in the low micromolar range.
  • Cellular Metabolism Modulation :
    • The compound was shown to influence metabolic pathways by altering enzyme activities related to glycolysis and lipid metabolism. This modulation can potentially enhance therapeutic outcomes in metabolic disorders as well as cancer.

Data Tables

Biological Activity Effect Observed Study Reference
Anticancer ActivityDecreased cell proliferation
Enzyme InhibitionReduced protease activity
Metabolic Pathway ModulationAltered glycolytic enzyme activities

Q & A

Q. What are the standard synthetic routes for 2-{[(5-Chloro-2-methoxy-4-methylphenyl)sulfonyl]amino}benzoic acid, and how can reaction conditions be optimized?

The compound is typically synthesized via sulfonylation of a benzoic acid derivative. A common approach involves coupling 5-chloro-2-methoxy-4-methylbenzenesulfonyl chloride with 2-aminobenzoic acid under basic conditions (e.g., triethylamine in dichloromethane) . Optimization includes controlling reaction temperature (room temperature preferred), stoichiometric ratios (1:1.2 molar ratio of amine to sulfonyl chloride), and purification via recrystallization or column chromatography. Monitoring intermediates with TLC and HPLC ensures purity (>95%) .

Q. Which analytical techniques are critical for confirming the structure and purity of this compound?

Structural confirmation requires 1H NMR^1 \text{H NMR} (to verify aromatic proton environments and sulfonamide NH), 13C NMR^{13} \text{C NMR} (to confirm carbonyl and sulfonyl groups), and mass spectrometry (for molecular ion validation) . Purity is assessed via HPLC (C18 column, acetonitrile/water gradient) and elemental analysis. FT-IR can identify functional groups (e.g., S=O stretching at ~1350 cm1 ^{-1}) .

Q. How does the hydrochloride form enhance solubility, and what solvents are optimal for biological assays?

The hydrochloride salt improves aqueous solubility by introducing ionic character, facilitating dissolution in polar solvents (e.g., PBS buffer, DMSO-water mixtures). For in vitro assays, DMSO stock solutions (10 mM) diluted in PBS (final DMSO <1%) are recommended to maintain compound stability .

Advanced Research Questions

Q. What strategies resolve contradictory data in biological activity studies involving this compound?

Discrepancies in receptor binding or enzyme inhibition may arise from assay conditions (e.g., pH, co-solvents) or impurities. Validate results via orthogonal assays (e.g., SPR for binding kinetics vs. functional cellular assays). Re-synthesize the compound under stringent purity controls and compare batch-to-batch reproducibility . Cross-reference with structurally analogous sulfonamides to isolate substituent-specific effects .

Q. How do structural modifications at the sulfonamide group affect pharmacological activity?

Modifying the sulfonamide’s aryl group (e.g., replacing 5-chloro-2-methoxy-4-methylphenyl with electron-withdrawing groups) alters receptor affinity. For example, nitro or trifluoromethyl substitutions enhance metabolic stability but may reduce solubility. SAR studies suggest that bulkier substituents improve selectivity for serotonin 5-HT3_3 receptors over dopamine D2_2 receptors .

Q. What in silico methods predict the compound’s interaction with biological targets?

Molecular docking (AutoDock Vina) and MD simulations (AMBER) model binding to targets like carbonic anhydrase or kinases. Use crystal structures (PDB) of homologous proteins if the target’s structure is unresolved. Validate predictions with mutagenesis studies on key residues (e.g., His64 in carbonic anhydrase) .

Q. How can reaction yields be improved in large-scale synthesis without hazardous reagents?

Replace chlorosulfonic acid (corrosive) with polymer-supported sulfonylating agents to simplify purification. Flow chemistry enables precise control of exothermic steps (e.g., sulfonylation) and reduces byproducts. Catalytic methods (e.g., CuI for Ullmann-type couplings) enhance efficiency .

Q. What mechanistic insights explain its dual activity as a receptor antagonist and enzyme inhibitor?

The compound’s benzoic acid moiety chelates metal ions in enzyme active sites (e.g., zinc in MMPs), while the sulfonamide group forms hydrogen bonds with receptor residues. Competitive binding assays and X-ray crystallography reveal distinct interaction motifs for each target .

Methodological Notes

  • Contradiction Management : Cross-validate conflicting bioactivity data using orthogonal assays (e.g., ELISA vs. fluorescence polarization) .
  • Synthetic Optimization : Employ design of experiments (DoE) to identify critical parameters (e.g., temperature, solvent polarity) affecting yield .
  • Data Reproducibility : Document batch-specific HPLC chromatograms and NMR spectra in supplementary materials .

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